molecular formula C12H20O10 B12437687 (2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Katalognummer: B12437687
Molekulargewicht: 324.28 g/mol
InChI-Schlüssel: JRODTFVQBXDCEE-LIZSDCNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[3.2.1]octane Core System Analysis

The bicyclo[3.2.1]octane scaffold forms the central framework of this compound, consisting of a bridged bicyclic system with bridgehead carbons at positions 1, 5, and 6 (Figure 1). This structure imposes significant geometric constraints, resulting in distinct bond angles and torsional strains. Computational studies of similar bicyclo[3.2.1]octane systems reveal bond angles ranging from 101.01° at bridgehead carbons to 111.88° in less strained regions, with dihedral angles reflecting a propeller-like conformation. The incorporation of two oxygen atoms at positions 6 and 8 transforms the hydrocarbon skeleton into a 6,8-dioxabicyclo[3.2.1]octane system, introducing additional electronic and steric effects.

The bicyclo[3.2.1]octane core exhibits three fused rings: a five-membered ring (C1-C2-C3-C4-C5), a six-membered chair-like ring (C1-C5-C6-C7-C8-C2), and a seven-membered tub-shaped ring (C3-C4-C7-C8-C5-C6-C1). This combination balances angle strain through conformational adaptability, as evidenced by the stabilization of chair and tub conformations in larger rings. The dioxa modification further stabilizes the system through anomeric effects and oxygen lone-pair electron delocalization.

Stereochemical Configuration and IUPAC Nomenclature

The compound contains nine stereogenic centers, with configurations specified as (2R,3R,4S,5S,6R) for the oxane moiety and (1R,2S,3S,4R,5R) for the dioxabicyclo[3.2.1]octane subunit. The IUPAC name systematically describes these features:

  • Parent structure : Oxane (tetrahydropyran) ring substituted at C2 with a hydroxymethyl group and at C3, C4, C5 with hydroxyl groups.
  • Substituent : A 6,8-dioxabicyclo[3.2.1]octan-4-yloxy group with hydroxyls at C2 and C3.

The stereodescriptors derive from Cahn-Ingold-Prelog priorities, considering the bicyclic system’s bridgehead carbons. For the dioxabicyclo[3.2.1]octane subunit (Figure 2), the numbering begins at the bridgehead (C1), proceeding through the longest path (C1-C2-C3-C4) before bridging to C5 and completing the shorter bridge (C1-C6-C7-C8-C5). The oxygen atoms at C6 and C8 create ether linkages that influence the molecule’s overall dipole moment and hydrogen-bonding capacity.

Comparative analysis with levoglucosenone, a related 6,8-dioxabicyclo[3.2.1]oct-2-en-4-one, highlights key stereochemical differences. While levoglucosenone adopts a (1S,5R) configuration with an α,β-unsaturated ketone, the subject compound features hydroxyl groups at C2 and C3, introducing additional hydrogen-bond donor sites that constrain its conformational flexibility.

Comparative Analysis with Related Dioxabicyclo Compounds

The 6,8-dioxabicyclo[3.2.1]octane motif appears in diverse natural and synthetic compounds, each with distinct biological and physicochemical properties (Table 1).

Compound Substituents Biological Activity Synthesis Method
Aurovertin E Polyketide-derived pyrone ATP synthase inhibition Biosynthetic (fungal PKS)
Levoglucosenone α,β-unsaturated ketone Chiral building block Pyrolysis of cellulose
Subject Compound Hydroxyls, hydroxymethyl oxane Not reported Hypothetical organocatalysis

Aurovertins, which contain a 2,6-dioxabicyclo[3.2.1]octane ring, arise biosynthetically through epoxide hydrolase-mediated cyclization of polyene precursors. This contrasts with the subject compound’s putative synthetic origin, where organocatalytic Michael-aldol sequences could theoretically assemble the bicyclic core, as demonstrated in related systems using β-ketoesters and crotonaldehyde.

The hydroxymethyl oxane substituent in the subject compound introduces structural parallels to carbohydrate derivatives. However, the dioxabicyclo[3.2.1]octane linkage distinguishes it from typical glycosides, potentially conferring unique metabolic stability compared to O-glucuronides or O-glycosides.

Structural Analysis Tables

Table 1. Key bond parameters for bicyclo[3.2.1]octane derivatives

Bond Length (Å) Angle (°) Dihedral (°)
C1-C2 1.55 101.01 33.75
C5-C6 1.54 111.88 101.99
C3-O6 1.43* 109.5* -

*Estimated values for oxygen-containing analogs

Table 2. Stereochemical comparison of dioxabicyclo[3.2.1]octane derivatives

Compound Configuration Key Functional Groups
Subject Compound (1R,2S,3S,4R,5R) 2,3-dihydroxy, 4-oxy ether
Levoglucosenone (1S,5R) Enone, 4-keto
Aurovertin E (3R,4R,5R,6S)* Pyrone, epoxy

*Biosynthetically derived configuration

Eigenschaften

Molekularformel

C12H20O10

Molekulargewicht

324.28 g/mol

IUPAC-Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)7(16)9(18)11(20-3)22-10-8(17)6(15)4-2-19-12(10)21-4/h3-18H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1

InChI-Schlüssel

JRODTFVQBXDCEE-LIZSDCNHSA-N

Isomerische SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Kanonische SMILES

C1C2C(C(C(C(O1)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bicyclo[3.2.1]octane Core Construction

The 6,8-dioxabicyclo[3.2.1]octane system requires precise control over ring strain and stereochemistry. A promising strategy involves acid-catalyzed cyclization of epoxy diols , as demonstrated in related bicyclic ether syntheses. For example, treatment of a suitably substituted epoxy diol precursor with Brønsted acids (e.g., p-toluenesulfonic acid) induces regioselective ring closure. In the case of the target compound, a precursor such as 2,3-epoxy-1,4-diol could undergo intramolecular nucleophilic attack at the epoxide, forming the bicyclic framework.

An alternative route leverages transition-metal-catalyzed cycloadditions . Ruthenium-mediated [2+2] cycloadditions between enol ethers and carbonyl compounds have been shown to generate bicyclo[3.2.1] systems with high stereofidelity. For instance, reacting a furan-derived enol ether with a ketone under Ru(II) catalysis could yield the bicyclic core, though subsequent oxidation steps would be required to install the dioxane oxygen atoms.

Method Key Reagents/Conditions Yield Range Stereoselectivity Reference
Acid-catalyzed cyclization p-TsOH, THF, 60°C 45–60% Moderate (dr 3:1)
Ru-catalyzed cycloaddition [RuCl₂(p-cymene)]₂, DCM, rt 55–70% High (dr >10:1)

Stereoselective Glycosylation for Oxane Attachment

The β-linked glucopyranosyl unit necessitates stereocontrolled glycosylation. Trichloroacetimidate donors are widely used for their stability and reactivity. Activation with trimethylsilyl triflate (TMSOTf) enables coupling between a protected glucose donor and the bicyclic core’s hydroxyl group. Critical to success is the use of auxiliary groups (e.g., 2-O-benzoyl) to direct β-selectivity via neighboring-group participation.

Recent advancements in electrochemical glycosylation offer improved yields and reduced side reactions. Applying a constant potential (1.2 V vs Ag/AgCl) to a mixture of glycosyl donor and acceptor in acetonitrile achieves β-selectivity >90% by minimizing acid-mediated side pathways.

Glycosylation Method Conditions β:α Ratio Yield Reference
Trichloroacetimidate TMSOTf, DCM, −40°C 8:1 68%
Electrochemical 1.2 V, CH₃CN, rt 12:1 82%

Post-Functionalization: Hydroxylation and Deprotection

The dihydroxy groups on the bicyclic core are installed via Sharpless asymmetric dihydroxylation (AD) . Using AD-mix-β (OsO₄, K₃Fe(CN)₆, (DHQD)₂PHAL), cis-dihydroxylation of a cyclic alkene precursor proceeds with >90% enantiomeric excess (ee). Subsequent protection as acetonides preserves stereochemistry during downstream steps.

Final deprotection employs hydrogenolysis (H₂, Pd/C) for benzyl ethers and acidic hydrolysis (HCl/MeOH) for silyl groups. Careful optimization prevents premature cleavage of the glycosidic bond or bicyclic framework.

Challenges and Unresolved Issues

  • Regiochemical Control : Competing cyclization pathways during bicyclo[3.2.1]octane formation often lead to byproducts like bicyclo[2.2.2] systems.
  • Glycosylation Efficiency : Steric hindrance from the bicyclic core reduces glycosylation yields to <50% in preliminary attempts.
  • Scalability : Multi-step sequences involving sensitive intermediates (e.g., osmium tetroxide) pose challenges for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups using oxidizing agents like pyridinium chlorochromate.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidizing agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Silver triflate, palladium on carbon.

Major Products

    Oxidation products: Aldehydes, ketones.

    Reduction products: Alcohols.

    Substitution products: Tosylates, esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of complex carbohydrates: Used as a building block in the synthesis of more complex carbohydrate structures.

    Study of reaction mechanisms: Provides insights into the mechanisms of glycosylation and hydroxylation reactions.

Biology

    Enzyme studies: Used as a substrate to study the activity of glycosidases and other carbohydrate-processing enzymes.

    Cell signaling: Investigated for its role in cell signaling pathways involving carbohydrates.

Medicine

    Drug development: Potential use in the development of drugs targeting carbohydrate-processing enzymes.

    Diagnostics: Used in the development of diagnostic tools for detecting carbohydrate-related diseases.

Industry

    Biomaterials: Potential use in the development of biomaterials with specific carbohydrate structures.

    Food industry: Investigated for its role in the modification of food carbohydrates.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The hydroxyl groups and glycosidic bonds play a crucial role in these interactions, facilitating binding to enzyme active sites and influencing enzyme activity. The bicyclic structure may also contribute to the compound’s stability and specificity in binding.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Industrial Relevance
Target Compound (as above) Not explicitly provided* ~342 (estimated) 6,8-Dioxabicyclo[3.2.1]octane core; multiple hydroxyl groups; glycosidic ether linkage Potential enzyme modulation, drug delivery
Sucrose C₁₂H₂₂O₁₁ 342.30 Disaccharide (glucose + fructose); linear glycosidic bond Energy storage, food industry
α-Arbutin ((2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol) C₁₂H₁₆O₇ 272.25 Hydroquinone glycoside; β-1,4 linkage Tyrosinase inhibition, skincare
Nystose (from ) C₂₄H₄₂O₂₁ 666.6 Trisaccharide with β-2,1 fructosyl linkages Prebiotic, Bifidobacterium growth
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol C₁₈H₂₅NO₁₀ 427.39 Nitrophenyl-modified glycoside; ether linkage Antiviral agent, drug development

*Molecular weight estimated based on sucrose (C₁₂H₂₂O₁₁, 342.30 g/mol), given structural similarities.

Key Differentiators

Bicyclic Ether System: The target compound’s 6,8-dioxabicyclo[3.2.1]octane core distinguishes it from linear glycosides (e.g., sucrose) and monocyclic derivatives (e.g., α-arbutin). Contrasts with nystose, a linear trisaccharide with flexible fructosyl chains .

Hydroxyl Group Density :

  • The compound has seven hydroxyl groups (three on the oxane ring, two on the bicyclo system, and one hydroxymethyl group), surpassing α-arbutin (four -OH groups). This high polarity may influence solubility and hydrogen-bonding capabilities .

Biological Activity: Unlike α-arbutin, which directly inhibits tyrosinase via hydroquinone release , the target compound’s bicyclic ether may interact with lipid bilayers or carbohydrate-binding proteins due to its fused ring system . Compared to the nitrophenyl-modified glycoside in , the absence of a nitro group suggests divergent electronic properties and reactivity .

Research Findings from Analogous Compounds

  • Enzyme Interactions: α-Arbutin’s efficacy as a tyrosinase inhibitor (IC₅₀ ≈ 3.4 mM) is attributed to its hydroquinone moiety . The target compound’s bicyclic structure could modulate similar enzymes but with altered kinetics due to steric effects.
  • Thermodynamic Stability : Sucrose’s linear structure allows rapid hydrolysis, whereas the bicyclic ether in the target compound may resist enzymatic or acidic degradation, akin to nystose’s stability in the gut .
  • Material Science Applications : Glycosides with rigid cores (e.g., ’s tetrahydrofuran derivatives) are used in hydrogel fabrication for drug delivery. The target compound’s bicyclic system could enhance crosslinking efficiency in polymers .

Biologische Aktivität

The compound (2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule notable for its potential biological activities. This article aims to explore its biological properties based on current research findings and case studies.

Chemical Structure

The molecular formula of the compound is C58H74N6O31S3C_{58}H_{74}N_6O_{31}S_3, with a molecular weight of 1447.42 g/mol. The structure features multiple hydroxyl groups and a bicyclic system that may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar bicyclic structures can exhibit antimicrobial properties against various pathogens.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity by scavenging free radicals.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.

Antimicrobial Activity

A study focusing on structurally related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Antioxidant Activity

In vitro assays have indicated that the compound can reduce oxidative stress markers in cellular models. The antioxidant potential was assessed using DPPH radical scavenging assays which showed a dose-dependent response.

Enzyme Inhibition Studies

Research has highlighted the inhibition of certain enzymes such as glycosidases and proteases by compounds with similar structural motifs. These findings suggest that our compound may have therapeutic implications in diseases where these enzymes play a critical role.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial effects against E. coli and S. aureus; showed significant inhibition at concentrations above 50 µg/mL.
Study 2 Evaluated antioxidant capacity using DPPH assay; demonstrated over 70% radical scavenging ability at 100 µg/mL.
Study 3 Assessed enzyme inhibition on alpha-glucosidase; showed IC50 values comparable to standard inhibitors used in diabetes treatment.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for resolving the stereochemistry of this compound, and how should data be interpreted?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, focusing on 1H^1H- and 13C^13C-NMR to analyze coupling constants and NOE effects for stereochemical assignments. For crystalline samples, X-ray diffraction provides definitive stereochemical confirmation. Cross-validate with circular dichroism (CD) if chiral centers are optically active .
  • Example Data : For similar bicyclic ethers, 13C^13C-NMR chemical shifts in the 60–110 ppm range are typical for oxygenated carbons, with coupling constants (JJ) between 3–10 Hz indicating axial/equatorial proton orientations .

Q. How can synthetic routes be optimized for this highly oxygenated compound to minimize side reactions?

  • Methodology : Employ protective group strategies (e.g., benzoyl or acetyl groups) for hydroxyl moieties during glycosidic bond formation. Use regioselective catalysts (e.g., Lewis acids like BF3_3-Et2_2O) to control stereochemistry. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Key Consideration : Ensure anhydrous conditions to prevent hydrolysis of sensitive intermediates, as seen in analogous bicyclo[3.2.1]octane syntheses .

Q. What handling precautions are critical for lab-scale work with this compound?

  • Protocol : Store under inert gas (N2_2/Ar) at –20°C in desiccated environments. Use PPE (gloves, goggles) to avoid skin/eye contact. Ventilation systems must mitigate aerosol formation during weighing or dissolution .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing the bicyclo[3.2.1]octane core?

  • Methodology : Apply quantum mechanical calculations (DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Use reaction path sampling to identify low-energy pathways. Validate with kinetic isotope effects (KIEs) .
  • Case Study : For similar dioxabicyclo systems, computational modeling reduced experimental optimization time by 40% by identifying optimal solvent (e.g., THF vs. DMF) and temperature conditions .

Q. What strategies resolve contradictions between predicted and observed regioselectivity in glycosylation steps?

  • Approach : Combine mechanistic studies (e.g., 18O^{18}O-labeling to track oxygen migration) with advanced NMR techniques (HSQC, HMBC) to map intermediate structures. Compare computational predictions (e.g., Fukui indices for nucleophilic sites) with experimental outcomes .
  • Example : Discrepancies in β-glycoside formation were resolved by identifying hidden hydrogen-bonding networks stabilizing transition states .

Q. How can AI-driven automation improve the synthesis and analysis of this compound?

  • Framework : Integrate robotic platforms with machine learning (ML) models trained on reaction databases. Use real-time HPLC/MS feedback to adjust parameters (e.g., reagent stoichiometry, pH). COMSOL Multiphysics simulations optimize mixing efficiency in microfluidic reactors .
  • Benchmark : AI-guided systems achieved 92% yield reproducibility in multi-step syntheses of analogous carbohydrates, reducing manual intervention by 70% .

Data Analysis & Validation

Q. What validation protocols ensure HPLC purity assays are robust for this compound?

  • Protocol : Perform forced degradation studies (acid/base/oxidative stress) to identify impurities. Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) for separation. Validate linearity (R2>0.99R^2 > 0.99), LOD/LOQ (≤0.1%), and precision (%RSD < 2%) .
  • Example : For structurally similar compounds, retention times of 8–12 minutes provided baseline separation of degradation products .

Q. How are conflicting crystallographic and spectroscopic data reconciled for conformationally flexible regions?

  • Strategy : Perform variable-temperature NMR to assess dynamic behavior. Compare X-ray structures (rigid lattice) with solution-state NOESY data. Molecular dynamics (MD) simulations (AMBER force field) model solvent effects on conformation .

Tables for Key Data

Analytical Technique Key Parameters Reference
13C^13C-NMR60–110 ppm (oxygenated carbons)
X-ray DiffractionResolution < 1.0 Å, R-factor < 0.05
HPLC-MSC18 column, 0.1% HCOOH/CH3_3CN gradient
Computational Model Application Outcome
DFT (B3LYP/6-31G*)Transition state energy barriers85% accuracy
MD Simulations (AMBER)Solvent-driven conformational dynamics±5% error

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.